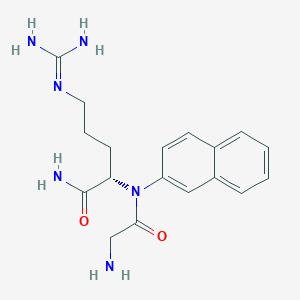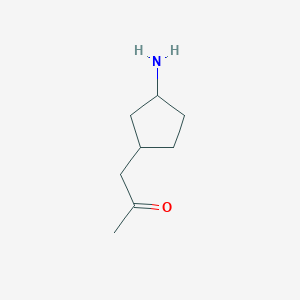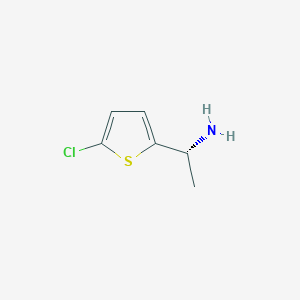
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Cysteine: The thiol group of cysteine is protected using a methoxybenzyl group. This is typically done by reacting cysteine with methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
N-Methylation: The amino group of cysteine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Boc Protection: The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated cysteine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The methoxybenzyl group can be selectively removed under acidic conditions, allowing for further functionalization of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like anisole.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Deprotected thiol groups ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a building block due to its protective groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in protein folding and stability due to the presence of the thiol group.
- Used in the study of redox biology and thiol-disulfide exchange reactions.
Medicine:
- Investigated for its potential in drug delivery systems where selective deprotection is required.
- Explored for its antioxidant properties due to the thiol group.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the production of peptide-based materials and coatings.
Wirkmechanismus
Molecular Targets and Pathways:
- The thiol group in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
- The compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Boc-Cysteine-OH: Lacks the N-methyl and methoxybenzyl groups, making it less selective in peptide synthesis.
Boc-N-Methyl-Cysteine-OH: Lacks the methoxybenzyl group, offering fewer options for selective deprotection.
Boc-Cysteine(Methoxybenzyl)-OH: Lacks the N-methyl group, which can affect the compound’s reactivity and selectivity.
Uniqueness:
- The combination of Boc, N-methyl, and methoxybenzyl groups in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH provides unique selectivity and reactivity, making it highly valuable in peptide synthesis and other chemical applications.
Eigenschaften
Molekularformel |
C17H25NO5S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
AXYOXUYJDMPEEX-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)


![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


